

Biological Interrogation of Pyrazole-Azepane Scaffolds: From Kinase Inhibition to GPCR Modulation

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Compound of Interest

Compound Name: 4-(1-methyl-1H-pyrazol-5-yl)azepane hydrochloride

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Executive Summary

The combination of the pyrazole heterocycle with the azepane (hexamethyleneimine) ring creates a privileged structural motif in medicinal chemistry. This guide dissects the biological utility of this scaffold, which manifests in two distinct architectural forms: fused systems (pyrazolo[1,5-a]azepines) and linked systems (pyrazole-linker-azepane).

While the pyrazole core typically functions as a hydrogen-bond donor/acceptor often mimicking the adenine ring of ATP, the azepane moiety introduces specific steric bulk and lipophilicity (LogP modulation), frequently acting as a solvent-exposed tail or a cationic anchor for G-Protein Coupled Receptors (GPCRs). This guide details their primary targets: Cyclin-Dependent Kinase 9 (CDK9), Sigma Receptors (σ_1/σ_2), and Dopamine D4 receptors.

The Fused Scaffold: Pyrazolo[1,5-a]azepines

In this configuration, the azepane ring is fused to the pyrazole nitrogen, creating a rigid bicyclic system. This restricts the conformational freedom of the pharmacophore, making it highly

suitable for the ATP-binding pockets of kinases.

Primary Target: CDK9 (Cyclin-Dependent Kinase 9)

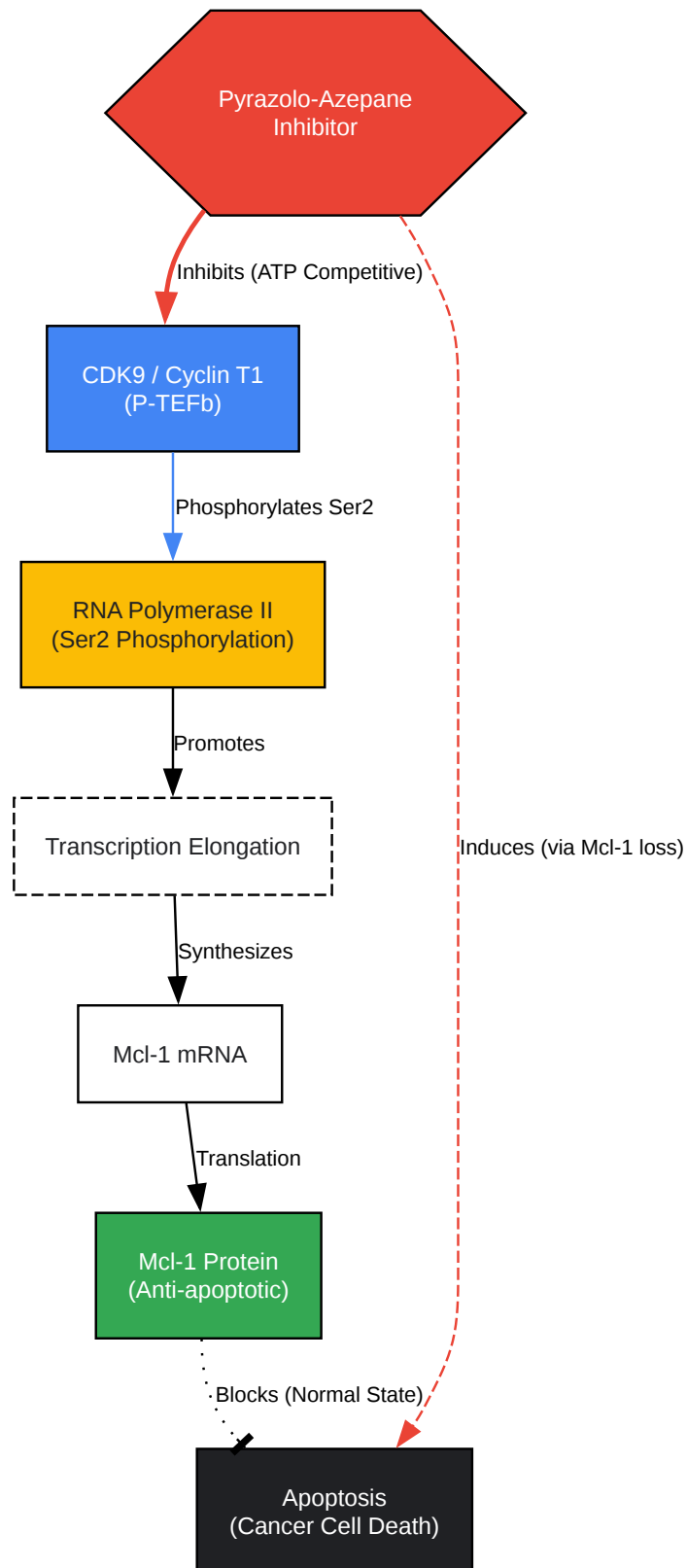
CDK9 is the catalytic subunit of the Positive Transcription Elongation Factor b (P-TEFb).[1][2]

Unlike cell-cycle CDKs, CDK9 regulates transcription elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II.

- **Mechanism of Action:** Pyrazolo[1,5-a]azepine derivatives act as ATP-competitive inhibitors. The pyrazole nitrogen pairs interact with the kinase hinge region (typically Cys106 in CDK9), while the fused azepane ring projects into the solvent-accessible region or interacts with the ribose-binding pocket, improving solubility and selectivity over CDK2.
- **Therapeutic Relevance:** Inhibition of CDK9 leads to the downregulation of Mcl-1, an anti-apoptotic protein with a short half-life.[3] This triggers rapid apoptosis in hematological malignancies (e.g., AML, MM).
- **Key Compound Class:** This scaffold is a structural analogue to the clinical candidate AZD4573 (which utilizes a pyrazolo[1,5-a]pyrimidine core). Patent literature highlights pyrazolo[1,5-a]azepines as effective bioisosteres that maintain high potency ($IC_{50} < 4$ nM) while altering metabolic clearance rates.

Visualization: CDK9-Mcl-1 Signaling Axis

The following diagram illustrates the downstream effects of CDK9 inhibition by pyrazole-azepane scaffolds.



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Caption: Mechanism of CDK9 inhibition leading to Mcl-1 depletion and subsequent apoptosis.

[4]

The Linked Scaffold: Pyrazole-Linker-Azepane

In this configuration, the azepane ring is attached via a flexible linker (alkyl chain, amide, or ether). Here, the azepane functions as a basic amine (pKa ~10-11), which is critical for electrostatic interactions in GPCRs and intracellular receptors.

Primary Target: Sigma Receptors (σ_1 and σ_2)

The Sigma-1 receptor is a ligand-operated chaperone at the Mitochondria-Associated Membrane (MAM).

- Pharmacophore Alignment: High-affinity sigma ligands typically require:
 - A hydrophobic aromatic core (Provided by Pyrazole).
 - A spacer region (Linker).
 - A basic nitrogen atom (Provided by Azepane).
- Mechanism: The protonated azepane nitrogen forms an ionic bond with Asp126 in the Sigma-1 binding pocket. The pyrazole ring occupies the hydrophobic vestibule.
- Therapeutic Utility: Neuropathic pain, neuroprotection, and cancer (Sigma-2 agonists induce cytotoxicity).

Secondary Target: Dopamine D4 Receptor

The D4 receptor is a GPCR implicated in cognition and schizophrenia.

- Role of Azepane: Azepane serves as a bioisostere for the piperazine ring found in many D4 antagonists (e.g., PD-168,077). The expansion from a 6-membered to a 7-membered ring often enhances selectivity against D2 receptors by exploiting the slightly larger binding pocket of D4.

Experimental Validation Protocols

To validate these targets, specific biochemical and cellular assays are required. The following protocols are designed for high reproducibility.

Protocol A: CDK9 Kinase Assay (ADP-Glo™ Platform)

Objective: Quantify the IC₅₀ of pyrazole-azepane compounds against CDK9/Cyclin T1.

- Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT).
- Enzyme Mix: Dilute recombinant CDK9/Cyclin T1 (e.g., 2 ng/μL) in Kinase Buffer.
- Substrate Mix: Prepare ATP (10 μM final) and peptide substrate (PDKtide, 0.2 μg/μL).
- Reaction:
 - Add 5 μL of Compound (serial dilution in DMSO).
 - Add 10 μL of Enzyme Mix. Incubate 10 min at RT.
 - Add 10 μL of Substrate Mix to initiate. Incubate 60 min at RT.
- Detection:
 - Add 25 μL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min.
 - Add 50 μL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.
- Readout: Measure luminescence on a plate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Protocol B: Sigma-1 Radioligand Binding Assay

Objective: Determine binding affinity (

) using competition binding.

- Membrane Prep: Use guinea pig brain homogenates or HEK293 cells overexpressing human σ_1 receptor.
- Ligand:

(Specific activity ~30 Ci/mmol). Concentration: 2 nM.[5]
- Non-Specific Binding (NSB): Define using 10 μ M Haloperidol.
- Incubation:
 - Mix 100 μ L Membrane + 50 μ L Radioligand + 50 μ L Test Compound (Pyrazole-Azepane).
 - Buffer: 50 mM Tris-HCl, pH 7.4.
 - Incubate: 120 min at 37°C.
- Harvesting: Filter through GF/B glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester.
- Counting: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.

Quantitative Data Summary

Scaffold Type	Primary Target	Binding Mode	Key Interaction Residue	Therapeutic Area
Fused (Pyrazolo[1,5-a]azepine)	CDK9	ATP-Competitive	Cys106 (Hinge)	Oncology (AML, MM)
Fused (Pyrazolo[1,5-a]azepine)	Aurora A	ATP-Competitive	Ala213 (Hinge)	Oncology (Solid Tumors)
Linked (Pyrazole-Linker-Azepane)	Sigma-1 (σ 1)	Allosteric/Orthosteric	Asp126 (Ionic)	Neurodegeneration, Pain
Linked (Pyrazole-Linker-Azepane)	Dopamine D4	Orthosteric Antagonist	Asp115 (Ionic)	Schizophrenia, Cognition

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